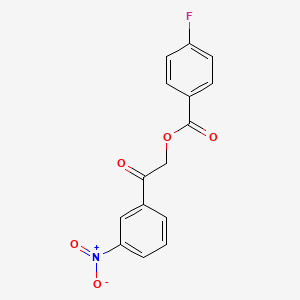![molecular formula C16H17Cl2N5O B5366230 N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5366230.png)
N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide involves its ability to inhibit the activity of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of various genes involved in cancer progression and inflammation. This compound also acts as an antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects
This compound exhibits various biochemical and physiological effects on the body. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In addition, this compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound also acts as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide in lab experiments is its ability to inhibit the activity of HDACs, which are involved in the regulation of gene expression. This compound is also relatively easy to synthesize and purify, making it an attractive compound for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide. One potential area of research is the development of this compound analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the investigation of the synergistic effects of this compound with other compounds, such as chemotherapy drugs and other HDAC inhibitors. Finally, the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and metabolic diseases, should be further explored.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is warranted to fully understand its therapeutic potential and limitations.
Synthesemethoden
The synthesis of N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide involves the reaction of 3,4-dichloroaniline with 2-(4-piperazin-1-ylphenyl)acetic acid, followed by the addition of pyrimidine-2-amine. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, this compound has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O/c17-13-3-2-12(10-14(13)18)21-15(24)11-22-6-8-23(9-7-22)16-19-4-1-5-20-16/h1-5,10H,6-9,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMVVZJPWUJWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide](/img/structure/B5366166.png)
![2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5366169.png)
![3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5366187.png)
![2-azepan-1-yl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-oxoacetamide](/img/structure/B5366206.png)
![[3-isobutyl-1-(isoquinolin-5-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5366209.png)
![(4aS*,8aR*)-6-(isopropoxyacetyl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5366219.png)
![N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5366225.png)

![3-(1-azepanyl)-3-imino-2-[(4-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5366239.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5366246.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5366249.png)